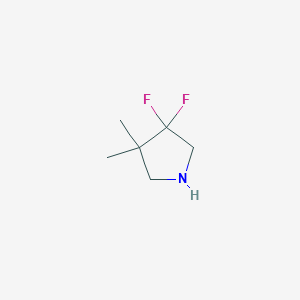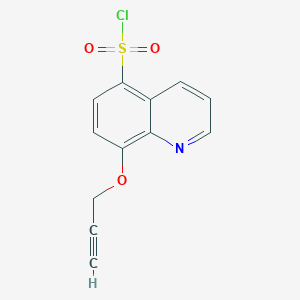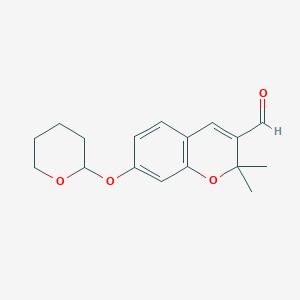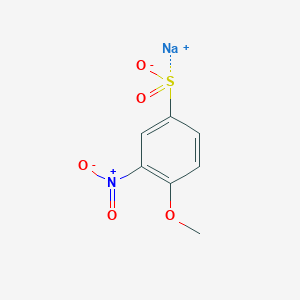
Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to the benzene ring. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate typically involves the chlorosulfonation of ethyl 2-fluoro-3-methylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Ethyl 2-fluoro-3-methylbenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl chloride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Fluorides/Chlorides: Formed from reduction reactions.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Chlorosulfonyl Isocyanate: Known for its versatility in organic synthesis and similar electrophilic properties.
Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates: Used in the synthesis of sulfonamides and other derivatives.
Uniqueness: Ethyl 5-(chlorosulfonyl)-2-fluoro-3-methylbenzoate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C10H10ClFO4S |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 5-chlorosulfonyl-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO4S/c1-3-16-10(13)8-5-7(17(11,14)15)4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
JMIUJYRJHWXCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


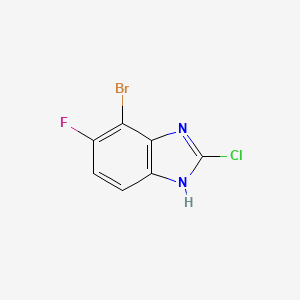


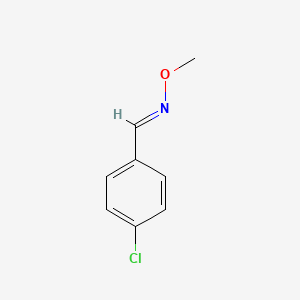
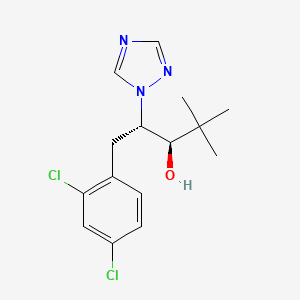
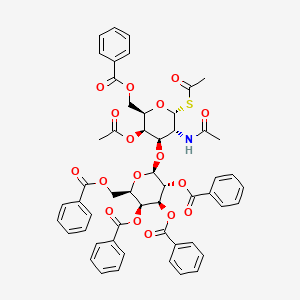
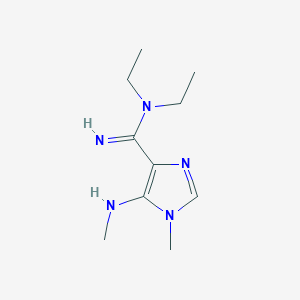
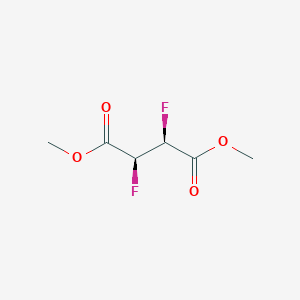
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
